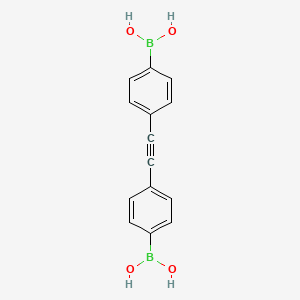
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is an organoboron compound with the molecular formula C14H12B2O4. This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring, which are connected by an ethyne (acetylene) linker. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromophenylboronic acid.
Sonogashira Coupling: The 4-bromophenylboronic acid undergoes a Sonogashira coupling reaction with acetylene gas in the presence of a palladium catalyst and a copper co-catalyst to form the ethyne-1,2-diylbis(4-bromophenyl) intermediate.
Borylation: The intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and catalyst concentrations.
化学反応の分析
Types of Reactions
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
科学的研究の応用
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid groups interact with palladium catalysts to facilitate the transfer of the aryl or vinyl groups, resulting in the formation of biaryl or styrene derivatives. This mechanism is crucial for the compound’s effectiveness in organic synthesis and material science applications.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Biphenyl-4,4’-diboronic Acid: Contains two boronic acid groups attached to a biphenyl structure.
(E)-1,2-Bis(4-boronophenyl)ethene: Similar structure but with an ethene linker instead of an ethyne linker.
Uniqueness
(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is unique due to its ethyne linker, which imparts rigidity and planarity to the molecule. This structural feature enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis and material science.
特性
分子式 |
C14H12B2O4 |
|---|---|
分子量 |
265.9 g/mol |
IUPAC名 |
[4-[2-(4-boronophenyl)ethynyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10,17-20H |
InChIキー |
ZWEFBUWSPSPOIZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)B(O)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


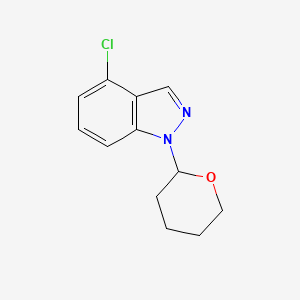
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1511787.png)
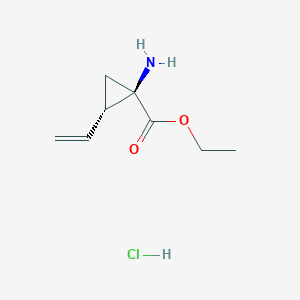


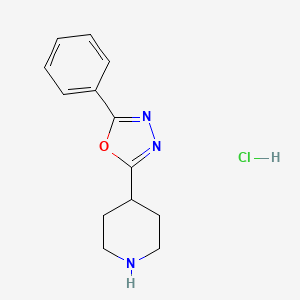
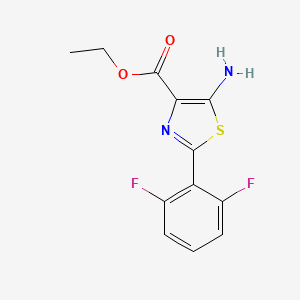

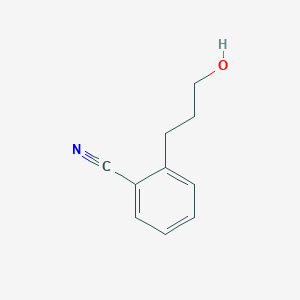
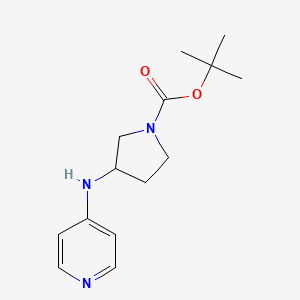

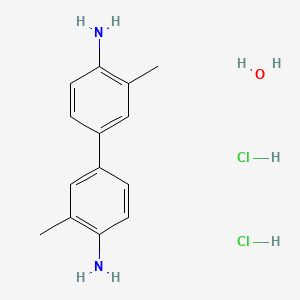
![Dodecanoic acid, 2-[4-(phenylmethoxy)phenyl]ethyl ester](/img/structure/B1511827.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1511835.png)
